molecular formula C15H14INO2 B3743505 N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B3743505
M. Wt: 367.18 g/mol
InChI Key: UROCMYFIMMRPLL-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide, also known as IAM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. IAM is a member of the arylacetamide family of compounds and has been shown to possess a range of interesting biological properties that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. Specifically, N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. This inhibition leads to an increase in endocannabinoid levels, which may contribute to N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide's observed biological effects.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide has been shown to possess a range of interesting biochemical and physiological effects. In animal studies, it has been shown to possess analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. It has also been investigated for its potential use as an anticonvulsant, with promising results in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide is its versatility as a chemical compound. It can be easily synthesized using a variety of methods and has been shown to possess a range of interesting biological properties. However, one limitation of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide is its relatively low potency as a FAAH inhibitor. This may limit its potential use as a therapeutic agent and may require the development of more potent analogs.

Future Directions

There are several potential future directions for research on N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent analogs that could be used as therapeutic agents for the treatment of chronic pain, inflammatory disorders, and epilepsy. Another area of interest is the investigation of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide's potential as a radioligand for imaging studies in neuroscience research. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide and its potential interactions with other biological systems.

Scientific Research Applications

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of interesting biological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been investigated for its potential use as a radioligand for imaging studies in neuroscience research.

properties

IUPAC Name

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-19-12-8-6-11(7-9-12)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROCMYFIMMRPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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